molecular formula C11H12N2O4 B13885298 Ethyl 4-(5-methyl-2-pyrazinyl)-2,4-dioxobutanoate

Ethyl 4-(5-methyl-2-pyrazinyl)-2,4-dioxobutanoate

Cat. No.: B13885298
M. Wt: 236.22 g/mol
InChI Key: GQGCNOKXHMWGOO-UHFFFAOYSA-N
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Description

Ethyl 4-(5-methyl-2-pyrazinyl)-2,4-dioxobutanoate is a chemical compound with a complex structure that includes a pyrazine ring substituted with a methyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-methyl-2-pyrazinyl)-2,4-dioxobutanoate typically involves the reaction of 5-methyl-2-pyrazinecarboxylic acid with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through esterification, where the carboxylic acid group reacts with the ethyl acetoacetate to form the desired ester compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-methyl-2-pyrazinyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized pyrazine derivatives, reduced alcohols, and substituted pyrazine compounds .

Scientific Research Applications

Ethyl 4-(5-methyl-2-pyrazinyl)-2,4-dioxobutanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(5-methyl-2-pyrazinyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. The pyrazine ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-5-methylpyrazine
  • 2-Methyl-5-vinylpyrazine
  • 5-Methyl-2-acetylpyrazine

Uniqueness

Ethyl 4-(5-methyl-2-pyrazinyl)-2,4-dioxobutanoate is unique due to its specific ester and pyrazine structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

ethyl 4-(5-methylpyrazin-2-yl)-2,4-dioxobutanoate

InChI

InChI=1S/C11H12N2O4/c1-3-17-11(16)10(15)4-9(14)8-6-12-7(2)5-13-8/h5-6H,3-4H2,1-2H3

InChI Key

GQGCNOKXHMWGOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=NC=C(N=C1)C

Origin of Product

United States

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